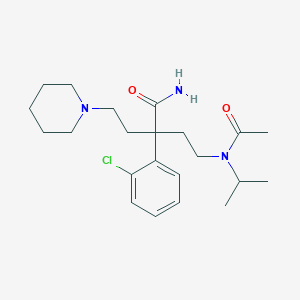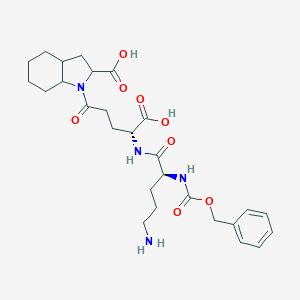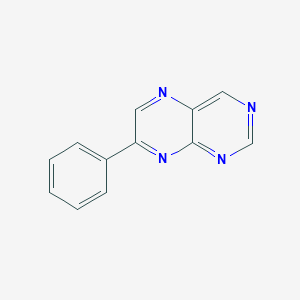
7-Phenylpteridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Phenylpteridine is a heterocyclic compound that belongs to the class of pteridines. It is a derivative of pterin, which is an important compound in the biosynthesis of tetrahydrobiopterin. 7-Phenylpteridine has attracted significant attention in scientific research due to its potential applications in various fields, including medicine and biology.
Aplicaciones Científicas De Investigación
7-Phenylpteridine has been widely studied for its potential applications in various fields. In medicine, it has been found to have neuroprotective effects and can be used to treat neurodegenerative diseases, such as Parkinson's disease. It has also been investigated for its potential anti-cancer properties. In biology, 7-Phenylpteridine has been used as a fluorescent probe to detect the presence of nitric oxide. It has also been studied for its role in the biosynthesis of tetrahydrobiopterin.
Mecanismo De Acción
The mechanism of action of 7-Phenylpteridine is not fully understood. However, it is believed to exert its neuroprotective effects by increasing the levels of tetrahydrobiopterin, which is an important cofactor for the production of neurotransmitters, such as dopamine and serotonin. It has also been shown to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells.
Biochemical and Physiological Effects
7-Phenylpteridine has been shown to have various biochemical and physiological effects. It has been found to increase the levels of tetrahydrobiopterin, which can improve the production of neurotransmitters and reduce oxidative stress. It has also been shown to have anti-inflammatory and anti-apoptotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-Phenylpteridine in lab experiments is its neuroprotective effects, which can be useful in studying neurodegenerative diseases. It can also be used as a fluorescent probe to detect the presence of nitric oxide. However, one limitation is that the mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of 7-Phenylpteridine. One direction is to further investigate its potential applications in medicine, particularly in the treatment of neurodegenerative diseases and cancer. Another direction is to study its role in the biosynthesis of tetrahydrobiopterin and its effects on neurotransmitter production. Additionally, further research is needed to fully understand the mechanism of action of 7-Phenylpteridine and its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 7-Phenylpteridine can be achieved through various methods. One of the most common methods is the condensation of 2-amino-4-phenyl-6-hydroxypyrimidine with formic acid. Another method involves the reaction of 2-amino-4-phenylpyrimidine with 2,4-dichloro-5-nitropyrimidine in the presence of a base. The yield of 7-Phenylpteridine can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and catalyst.
Propiedades
Fórmula molecular |
C12H8N4 |
|---|---|
Peso molecular |
208.22 g/mol |
Nombre IUPAC |
7-phenylpteridine |
InChI |
InChI=1S/C12H8N4/c1-2-4-9(5-3-1)10-7-14-11-6-13-8-15-12(11)16-10/h1-8H |
Clave InChI |
DOKUXKCHVYVEKT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=NC=NC=C3N=C2 |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=NC=NC=C3N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B221014.png)
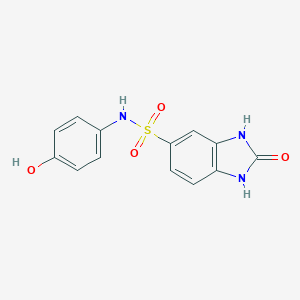
![(3S,6S,8R,9R,10R,12R,13R,14S,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B221038.png)
![2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile](/img/structure/B221041.png)
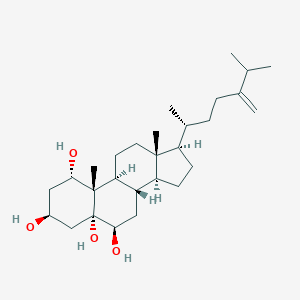
![7-Hydroxy-1,3-dimethyl-6-phenyl-1,5-dihydro-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B221059.png)
![2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B221060.png)
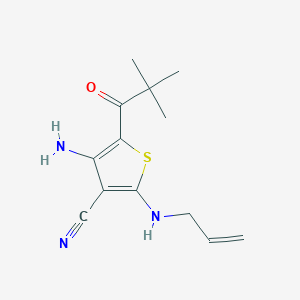
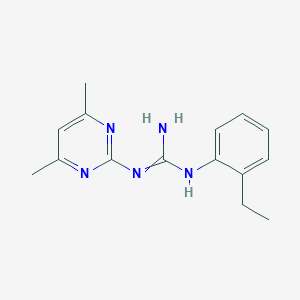
![Thieno[3,2-c][2,6]naphthyridine](/img/structure/B221070.png)
![3-amino-N-(5-chloro-2-methoxyphenyl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide](/img/structure/B221075.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B221076.png)
